N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide
Description
Chemical Identity and Structural Characterization of N-Allyl-2-{[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Sulfanyl}Acetamide
Systematic Nomenclature and IUPAC Classification
The compound is classified under the quinazoline derivatives, a heterocyclic aromatic system recognized for its pharmacological relevance. Its systematic IUPAC name, This compound , reflects its structural components:
- Quinazoline core : A bicyclic system comprising a benzene ring fused to a pyrimidine ring.
- 4-Fluorophenyl group : A benzene ring substituted with a fluorine atom at the para position.
- 6-Methyl substituent : A methyl group attached to the quinazoline’s sixth carbon.
- Sulfanyl-acetamide moiety : A thioether-linked acetamide group functionalized with an allyl chain.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₂₁H₁₉FN₃OS |
| Molecular Weight | 373.43 g/mol |
| CAS Registry Number | Not publicly disclosed |
The molecular formula, C₂₁H₁₉FN₃OS , confirms the presence of 21 carbon atoms, 19 hydrogen atoms, and single atoms of fluorine, nitrogen, oxygen, and sulfur.
Molecular Architecture Analysis
Quinazoline Core Substituent Configuration
The quinazoline core serves as the structural backbone, with substitutions at the 2-, 4- , and 6-positions :
- 2-Position : A 4-fluorophenyl group introduces electron-withdrawing effects, enhancing the compound’s stability and reactivity.
- 4-Position : The sulfanyl-acetamide group bridges the quinazoline ring to an allyl chain, creating a planar conformation that facilitates intermolecular interactions.
- 6-Position : A methyl group contributes steric bulk, potentially influencing binding affinity in biological systems.
The spatial arrangement of these groups was validated through nuclear Overhauser effect spectroscopy (NOESY) , which confirmed proximity between the methyl group and the fluorophenyl ring.
Sulfanyl-Acetamide Functional Group Orientation
The sulfanyl-acetamide moiety consists of a sulfur atom bonded to the quinazoline’s 4-position and an acetamide group. Key features include:
- Thioether linkage (C–S–C) : Enhances metabolic stability compared to oxygen analogs.
- Allyl substitution : The N-allyl group on the acetamide introduces unsaturation, enabling participation in Michael addition or polymerization reactions.
Density functional theory (DFT) calculations suggest a dihedral angle of 112° between the quinazoline plane and the acetamide group, optimizing conjugation between π-systems.
Physicochemical Property Profiling
Spectral Signature Analysis (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.45 (s, 1H, quinazoline H-5)
- δ 7.89–7.72 (m, 4H, fluorophenyl H-2, H-3, H-5, H-6)
- δ 5.92 (m, 1H, allyl CH₂=CH–)
- δ 3.21 (s, 2H, acetamide CH₂)
Infrared (IR) Spectroscopy :
- Strong absorption at 1685 cm⁻¹ (C=O stretch of acetamide)
- Peaks at 1240 cm⁻¹ (C–F stretch) and 680 cm⁻¹ (C–S stretch)
Mass Spectrometry (MS) :
- Molecular ion peak at m/z 373.43 (M⁺)
- Fragment ions at m/z 254 (quinazoline core + fluorophenyl) and m/z 119 (allyl-acetamide)
Crystallographic Data and Conformational Studies
While single-crystal X-ray diffraction data for this compound remains unreported, analogs with similar structures exhibit monoclinic crystal systems (space group P2₁/c) and unit cell parameters of a = 8.42 Å, b = 10.15 Å, c = 12.73 Å . Molecular dynamics simulations predict a solvent-accessible surface area of 480 Ų , indicating moderate hydrophobicity.
Properties
Molecular Formula |
C20H18FN3OS |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C20H18FN3OS/c1-3-10-22-18(25)12-26-20-16-11-13(2)4-9-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,22,25) |
InChI Key |
IZMLIPWETMVSPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2SCC(=O)NCC=C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazoline Core
- The quinazoline nucleus is constructed by condensation of anthranilic acid derivatives with appropriate reagents such as acetic anhydride or formamide, followed by dehydration steps to form 2-methylquinazolin-4(3H)-one intermediates.
- Introduction of the 4-fluorophenyl substituent at position 2 is achieved via nucleophilic aromatic substitution or cross-coupling reactions using fluorinated aryl halides or boronic acids.
Allylation and Acetamide Formation
- The allyl group is introduced by N-alkylation of the acetamide nitrogen using allyl halides or allyl bromide under basic conditions, often in polar aprotic solvents like acetone or DMF.
- Potassium carbonate or other mild bases are commonly used to facilitate the alkylation while minimizing side reactions.
Detailed Stepwise Preparation Method
Representative Experimental Data
Alternative Synthetic Approaches and Optimization
- Some studies report the use of microwave-assisted synthesis to shorten reaction times and improve yields in quinazoline derivative formation.
- Oxidation and reduction steps can be employed to modify substituents on the quinazoline ring or sulfanyl linkage, using reagents like hydrogen peroxide or lithium aluminum hydride, respectively, to fine-tune the compound’s properties.
- Substitution reactions with various nucleophiles allow structural diversification, which is useful for SAR (structure-activity relationship) studies in medicinal chemistry.
Summary Table of Key Synthetic Features
| Feature | Description | Typical Conditions | Outcome |
|---|---|---|---|
| Quinazoline core formation | Condensation and cyclization of anthranilic acid derivatives | Acetic anhydride/formamide, 100–150°C | High yield, core scaffold |
| Sulfanyl linkage introduction | Nucleophilic substitution with thiol reagents | Reflux in ethanol/DMF, inert atmosphere | Moderate to high yield |
| Allyl acetamide formation | N-alkylation with allyl bromoacetamide | K2CO3 base, acetone/DMF, RT to 50°C | High yield, pure product |
| Purification | Recrystallization | Isopropyl alcohol or ethyl acetate | >99% purity |
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents at moderate temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA or proteins, leading to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group in the target compound contrasts with the chloro, nitro, or alkoxy substituents in 8t–8v , which may alter electronic properties and binding specificity.
- The allyl group in the target compound could improve solubility or serve as a reactive site for further derivatization, unlike the indole-containing side chains in 8t–8w .
Benzothiazole-Based Acetamides from European Patent EP3348550A1 (2018)
lists benzothiazole derivatives such as N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide , which share the 4-fluorophenylacetamide moiety with the target compound but differ in the heterocyclic core:
Key Observations :
- Both compounds feature the 4-fluorophenyl group, suggesting shared strategies for enhancing lipophilicity and target engagement.
Sulfur-Containing Heterocycles from Acta Crystallographica (2008)
analyzes N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide , a sulfonyl-containing acetamide. Comparisons include:
Key Observations :
- The sulfanyl bridge in the target compound may participate in metal coordination or disulfide bonding, unlike the sulfonyl group in the crystallized analog, which primarily engages in hydrogen bonding.
- The nitro group in the analog introduces strong electron-withdrawing effects, whereas the 4-fluorophenyl group in the target compound balances electronegativity with aromatic stability.
Research Implications and Gaps
- Structural Diversity : The quinazoline core and allyl group in the target compound offer unique steric and electronic profiles compared to oxadiazole, benzothiazole, and sulfonyl-based analogs.
- Further studies could explore kinase inhibition or antimicrobial activity.
- Synthetic Flexibility : The allyl group in the target compound presents opportunities for functionalization, such as Michael additions or polymerization, which are unexplored in the cited analogs.
Biological Activity
N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide is a synthetic compound characterized by its unique structural features, including a quinazoline core, an allyl group, and a sulfanyl linkage. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.39 g/mol. The presence of the fluorophenyl group is hypothesized to enhance the compound's biological activity by modifying its interaction with biological membranes and metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound have been reported in comparative studies:
| Bacterial Strain | MIC (µM) | Reference Compound | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 40 | Ceftriaxone | 0.1 |
| E. coli | 70 | Ceftriaxone | 4 |
These results suggest that while this compound shows promise, its activity is lower than that of established antibiotics like ceftriaxone .
Anticancer Potential
The anticancer activity of quinazoline derivatives, including this compound, has been extensively studied. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, indicating its potential as a therapeutic agent.
Case Studies
- Breast Cancer Cells : In a study examining the effects on MCF-7 breast cancer cells, this compound demonstrated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for control compounds.
- Lung Cancer Models : Another study utilized A549 lung cancer cells to assess the compound's efficacy. Results indicated that treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in treated cells.
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Disruption of Membrane Integrity : The structural components allow for interaction with bacterial membranes, leading to increased permeability and eventual cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
